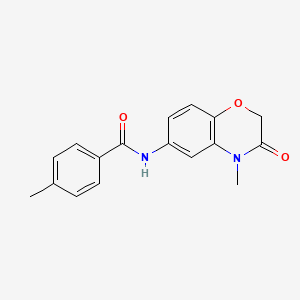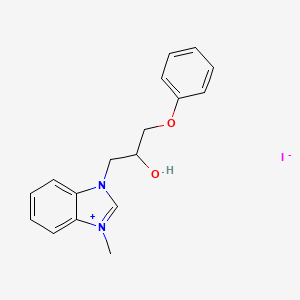
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine, commonly known as QNB, is a chemical compound that has gained attention in the scientific community due to its unique properties. QNB belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
QNB has been extensively studied for its potential use in various scientific research applications. One of the primary uses of QNB is in the field of neuroscience, where it is used as a tool to study the function of the muscarinic acetylcholine receptor. QNB is a potent antagonist of this receptor, and its binding to the receptor can be used to investigate the role of muscarinic receptors in various physiological processes.
Mecanismo De Acción
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby blocking the downstream signaling pathways that are activated by the receptor. This results in a range of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased salivation.
Biochemical and Physiological Effects:
QNB has been shown to have a range of biochemical and physiological effects. In addition to its role as a muscarinic receptor antagonist, QNB has been found to inhibit the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. QNB has also been shown to have antipsychotic effects and may have potential as a treatment for schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QNB has several advantages as a tool for scientific research. It is a potent and selective antagonist of the muscarinic receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. QNB is also relatively stable and easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to the use of QNB in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, and its effects on other neurotransmitter systems can complicate the interpretation of data.
Direcciones Futuras
There are several areas of future research that could be pursued with QNB. One potential area of research is the development of new drugs that target the muscarinic receptor. QNB could be used as a starting point for the development of new compounds that have improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the role of QNB in other physiological processes, such as inflammation and immune function. Finally, QNB could be used as a tool to investigate the role of the muscarinic receptor in various disease states, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of QNB involves the reaction of 4-piperidone with 5-chloroquinoxaline in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of the intermediate product, 4-(1-pyrrolidinylcarbonyl)-1-(5-chloroquinoxalinylmethyl)piperidine, which is then treated with sodium hydroxide to yield QNB.
Propiedades
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(quinoxalin-5-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c30-24(29-12-1-2-13-29)19-6-16-28(17-7-19)21-8-14-27(15-9-21)18-20-4-3-5-22-23(20)26-11-10-25-22/h3-5,10-11,19,21H,1-2,6-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULXJYPTDATCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)


![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)
![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)